molecular formula C8H15NO2 B13943587 2-Ethyl-4-methyl-3-oxopentanamide CAS No. 857478-52-5

2-Ethyl-4-methyl-3-oxopentanamide

Cat. No.: B13943587
CAS No.: 857478-52-5
M. Wt: 157.21 g/mol
InChI Key: JPLTWLSCVBOOQS-UHFFFAOYSA-N
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Description

2-Ethyl-4-methyl-3-oxopentanamide is an organic compound with a branched structure It is characterized by the presence of an amide group, a ketone group, and alkyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-methyl-3-oxopentanamide can be achieved through several methods. One common approach involves the amidation reaction of isobutyryl acetate with an appropriate amine. This reaction can be carried out in the absence of a catalyst or with a trace amount of an organic base catalyst. The reaction typically involves the removal of alcohol generated during the process .

Industrial Production Methods

For industrial production, the synthesis of this compound can be optimized to ensure high yield and purity. The process involves recycling excess reactants and minimizing waste. The use of green chemistry principles, such as avoiding low-boiling-point volatile toxic organic solvents, makes the process environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-methyl-3-oxopentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Ethyl-4-methyl-3-oxopentanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Ethyl-4-methyl-3-oxopentanamide exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. The pathways involved can include inhibition of metabolic processes or interference with signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-oxo-N-phenylpentanamide
  • 2-Ethyl-4-methyl-1,3-dioxolane
  • 5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone

Uniqueness

2-Ethyl-4-methyl-3-oxopentanamide is unique due to its specific branched structure and the presence of both an amide and a ketone group. This combination of functional groups allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications .

Properties

CAS No.

857478-52-5

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

2-ethyl-4-methyl-3-oxopentanamide

InChI

InChI=1S/C8H15NO2/c1-4-6(8(9)11)7(10)5(2)3/h5-6H,4H2,1-3H3,(H2,9,11)

InChI Key

JPLTWLSCVBOOQS-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C(C)C)C(=O)N

Origin of Product

United States

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